molecular formula C10H15F3N2O7S B1451268 Gamma-glutamylcysteine (TFA) CAS No. 283159-88-6

Gamma-glutamylcysteine (TFA)

Cat. No. B1451268
M. Wt: 364.3 g/mol
InChI Key: WBAPFIMTGPKLNF-FHAQVOQBSA-N
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Description

Gamma-glutamylcysteine (TFA) is an intermediate in glutathione (GSH) synthesis . It is a dipeptide that serves as an essential cofactor for the antioxidant enzyme glutathione peroxidase (GPx) .


Synthesis Analysis

The synthesis of Gamma-glutamylcysteine (TFA) involves two ATP-dependent sequential reactions. The first step is the ligation of L-glutamate and L-cysteine via a γ-carboxyl group by glutamylcysteine ligase (GCL), which is the primary rate-limiting reaction in the pathway. The second step is the addition of glycine to γ-glutamylcysteine by glutathione synthetase (GSS) .


Molecular Structure Analysis

The molecular formula of Gamma-glutamylcysteine (TFA) is C10H15F3N2O7S . The exact mass is 364.05520648 g/mol and the molecular weight is 364.30 g/mol .


Chemical Reactions Analysis

Gamma-glutamylcysteine (TFA) plays a crucial role in the synthesis of glutathione (GSH), a vital antioxidant in cells. It is involved in the transfer of the γ-glutamyl moiety from glutathione to an amino acid or a peptide . It also upregulates the level of the anti-inflammatory cytokine IL-10 and reduces the levels of the pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β). It attenuates the changes in metalloproteinase activity in oligomeric Aβ40-treated astrocytes .


Physical And Chemical Properties Analysis

The physical and chemical properties of Gamma-glutamylcysteine (TFA) include a molecular weight of 364.30 g/mol, a hydrogen bond donor count of 6, a hydrogen bond acceptor count of 12, and a rotatable bond count of 7 .

Scientific Research Applications

Improved Analytical Methods

An Improved Method to Determine Gamma-glutamylcysteine Content in Foodstuffs outlines an enhanced technique for measuring gamma-glutamylcysteine (γ-GC) in food, using a novel fluorescent reagent. This method shows potential for assessing γ-GC and glutathione (GSH) contents in various foods, offering insights into their nutritional value and potential health benefits (Nishiuchi, Umezawa, & Wakabayashi, 2011).

Enzymatic Regulation and Genetic Insights

Nrf2 and c-Jun regulation of antioxidant response element (ARE)-mediated expression and induction of gamma-glutamylcysteine synthetase heavy subunit gene reveals how gamma-glutamylcysteine synthetase (γ-GCS), crucial for glutathione synthesis, is regulated at the genetic level, influencing antioxidant defenses and potentially impacting disease prevention strategies (Jeyapaul & Jaiswal, 2000).

Disease Association and Potential Therapeutic Targets

A novel missense mutation in the gamma-glutamylcysteine synthetase catalytic subunit gene causes both decreased enzymatic activity and glutathione production discusses a specific genetic mutation's impact on γ-GCS activity, linking it to reduced glutathione production and potential health implications, such as increased susceptibility to oxidative stress and related diseases (Hamilton, Wu, Alaoui-Jamali, & Batist, 2003).

Molecular Insights and Structural Analysis

Crystal structure of gamma-glutamylcysteine synthetase insights into the mechanism of catalysis by a key enzyme for glutathione homeostasis

presents a detailed structural analysis of γ-GCS, offering valuable information for the development of novel inhibitors that could serve as therapeutic agents against various diseases by targeting glutathione synthesis pathways (Hibi et al., 2004).

Antioxidant Defense and Cellular Protection

Gamma-Glutamylcysteine Ethyl Ester Protects against Cyclophosphamide-Induced Liver Injury and Hematologic Alterations via Upregulation of PPARγ and Attenuation of Oxidative Stress, Inflammation, and Apoptosis explores the protective effects of a γ-GC derivative against liver injury, highlighting its potential in mitigating oxidative stress and inflammation, underscoring the therapeutic potential of γ-GC derivatives in protecting against drug-induced toxicity and enhancing antioxidant defenses (Alqahtani & Mahmoud, 2016).

properties

IUPAC Name

(2S)-2-amino-5-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O5S.C2HF3O2/c9-4(7(12)13)1-2-6(11)10-5(3-16)8(14)15;3-2(4,5)1(6)7/h4-5,16H,1-3,9H2,(H,10,11)(H,12,13)(H,14,15);(H,6,7)/t4-,5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBAPFIMTGPKLNF-FHAQVOQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)NC(CS)C(=O)O)C(C(=O)O)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)N[C@@H](CS)C(=O)O)[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F3N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gamma-glutamylcysteine (TFA)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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